4-(Isoquinolin-1-yl)-1-naphthonitrile is a compound characterized by its unique structural features, combining an isoquinoline moiety with a naphthonitrile framework. This compound has garnered attention in various fields of research, particularly due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C17H12N2, indicating the presence of both carbon and nitrogen atoms in its structure.
4-(Isoquinolin-1-yl)-1-naphthonitrile belongs to the class of organic compounds known as nitriles, which are characterized by the presence of a cyano group (-C≡N). It can be classified under heterocyclic compounds due to the isoquinoline structure, which contains a fused bicyclic system with nitrogen atoms. The compound is often synthesized in laboratory settings for research purposes, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 4-(Isoquinolin-1-yl)-1-naphthonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes:
For example, one synthetic route involves treating 1-naphthylamine with cyanogen bromide under basic conditions to yield the desired nitrile derivative .
4-(Isoquinolin-1-yl)-1-naphthonitrile can participate in various chemical reactions due to its functional groups:
For example, the nitrile group can be easily converted into amines or carboxylic acids through hydrolysis or reduction processes .
The mechanism of action for compounds like 4-(Isoquinolin-1-yl)-1-naphthonitrile often involves interactions at the molecular level with biological targets:
Data from studies suggest that modifications to the isoquinoline or naphthonitrile components can significantly alter biological activity, making structure-activity relationship studies crucial for drug development .
Relevant data regarding its reactivity profile can be found in chemical safety databases and literature related to nitriles .
4-(Isoquinolin-1-yl)-1-naphthonitrile has several potential applications:
4-(Isoquinolin-1-yl)-1-naphthonitrile (CAS 1448160-71-1) is a structurally intricate heteroaromatic compound featuring a naphthalene core linked to an isoquinoline moiety via a cyano-substituted carbon bridge. Its molecular formula, C₂₀H₁₂N₂, corresponds to a molecular weight of 280.33 g/mol, consistent with fused polycyclic systems. The compound exists as a brown crystalline solid at room temperature, with a melting point of 114–117°C, indicative of moderate thermal stability [1]. Key structural elements include:
The core pharmacophore integrates these features, enabling dual functionality: The isoquinoline nitrogen and nitrile group create electron-deficient regions critical for binding biological targets, while the fused aromatic system permits intercalation or hydrophobic pocket insertion. This architecture underpins its utility in oncology, particularly as a KRAS G12D inhibitor, where the nitrile group anchors the compound in the switch-II pocket of the oncoprotein [2].
Table 1: Physicochemical Properties of 4-(Isoquinolin-1-yl)-1-naphthonitrile
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₂N₂ |
Molecular Weight | 280.33 g/mol |
Melting Point | 114–117°C |
Appearance | Brown solid |
Storage Conditions | Sealed, dry, 20–22°C |
The synthesis of 4-(Isoquinolin-1-yl)-1-naphthonitrile has evolved through three distinct phases:
Early methodologies (1990s–2000s): Initial routes relied on Ullmann-type condensation between 1-chloroisoquinoline and 1-naphthonitrile derivatives. These reactions suffered from low yields (<30%) due to steric hindrance and required copper catalysts at high temperatures (>150°C), limiting scalability [4].
Transition-metal catalysis (2010–2020): Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) revolutionized access to this scaffold. A representative protocol employed 1-bromo-isoquinoline and 1-naphthonitrile-4-boronic ester with Pd(PPh₃)₄, achieving yields of 65–80% under mild conditions (80°C). This period also saw the adoption of microwave-assisted synthesis, reducing reaction times from 48 hours to <2 hours [4] [6].
Contemporary advances (2020–present): Photoredox catalysis and electrochemical methods now enable C–H activation strategies, bypassing pre-functionalized precursors. For example, dual photoredox/nickel catalysis directly couples isoquinoline N-oxides with naphthonitrile derivatives via aryl radical intermediates, achieving 85% yield at ambient temperature [10].
Table 2: Evolution of Synthetic Approaches
Era | Method | Key Conditions | Yield Range |
---|---|---|---|
1990s–2000s | Copper-mediated coupling | CuI, 150°C, 24–48 h | 20–30% |
2010–2020 | Pd-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h | 65–80% |
2020–present | Photoredox/Ni catalysis | Ir/Ni dual catalyst, RT, visible light | 75–85% |
Despite progress, critical knowledge gaps impede the compound’s translational development:
Table 3: Priority Research Areas
Knowledge Gap | Research Imperative | Potential Impact |
---|---|---|
Metabolic stability | In vitro microsomal assays | Mitigate clinical attrition risks |
KRAS isoform selectivity | Cryo-EM of compound-G12D complex | Reduce off-target toxicity |
Antiviral applicability | Screening against CoV PLpro homologs | Broad-spectrum antiviral development |
Radical reaction control | Flow electrochemistry optimization | Scalable green synthesis (>100 g batches) |
The imperative for multidisciplinary collaboration—spanning computational chemistry, structural biology, and synthetic methodology—is clear to transform this high-potential scaffold into viable therapeutic agents.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1